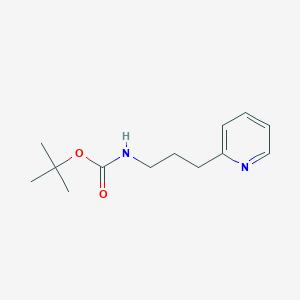

N-Boc-3-(2-pyridyl)-1-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl N-(3-pyridin-2-ylpropyl)carbamate |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,15,16) |

InChI Key |

OEPCLFYKVNWTFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-3-(2-pyridyl)-1-propylamine: Properties, Synthesis, and Applications

Abstract

N-Boc-3-(2-pyridyl)-1-propylamine is a bifunctional organic molecule of significant interest in contemporary medicinal chemistry and drug development. Featuring a pyridine ring, a flexible propyl chain, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, this compound serves as a critical building block, particularly in the construction of complex therapeutic agents. Its structure is ideally suited for use as a versatile linker in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) and in Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of its chemical properties, detailed synthesis protocols, analytical characterization, and core applications, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound, systematically named tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate, possesses a unique combination of a heterocyclic aromatic system and a protected aliphatic diamine functionality. This structure imparts specific physicochemical properties that are crucial for its synthetic utility.

The pyridine moiety offers a basic nitrogen atom that can participate in hydrogen bonding or coordination, while the Boc-protected amine provides a stable, yet readily deprotectable, nucleophilic site for further functionalization. The propyl chain ensures appropriate spacing and conformational flexibility, a key consideration in the design of linkers for bifunctional molecules.[1]

Table 1: Key Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate | [2] |

| CAS Number | 1632049-01-4 | [2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |

| Molecular Weight | 236.32 g/mol | [2] |

| LogP | 1.98 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Purity (Typical) | >95% | [2] |

Note: Physical properties such as melting and boiling points are not widely reported in the literature for this specific compound, but related structures like N-Boc-1,3-propanediamine have a reported boiling point of 203 °C and a melting point of 22 °C.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the straightforward N-protection of its corresponding primary amine precursor, 3-(2-pyridyl)propan-1-amine. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[4][5]

Causality of Reagent Selection

-

Precursor: 3-(2-pyridyl)propan-1-amine serves as the starting material. Its bifunctional nature, containing both a primary aliphatic amine and a pyridine ring, makes it an ideal foundation.[6]

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for installing the Boc group. It is favored due to its high reactivity with amines, mild reaction conditions, and the formation of innocuous byproducts (tert-butanol and CO₂).[5]

-

Base (Optional but Recommended): A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included. The primary amine attacks the Boc anhydride, and the base serves to neutralize the proton released from the amine, driving the reaction to completion.[5]

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used as they effectively dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol: N-Boc Protection

This protocol describes a representative, self-validating system for the synthesis of this compound.

Workflow Diagram: Synthesis of this compound

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-叔丁氧羰基-1,3-丙二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl N-[3-(pyridin-2-yl)propyl]carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and ease of removal under specific conditions. This guide provides a comprehensive technical overview of tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate, a key building block that incorporates both a pyridine moiety—a common feature in many pharmacologically active compounds—and a Boc-protected amine. This combination makes it a valuable intermediate in the synthesis of a wide range of potential therapeutic agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their drug discovery endeavors.

Chemical Identity and Properties

The precise identification of a chemical entity is paramount for reproducible and reliable scientific research. While the target molecule is commonly referred to as tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate, it is essential to establish its definitive nomenclature and properties.

IUPAC Name: tert-butyl [3-(pyridin-2-yl)propyl]carbamate

Chemical Structure:

Caption: Chemical structure of tert-butyl [3-(pyridin-2-yl)propyl]carbamate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Calculated |

| Molecular Weight | 236.31 g/mol | Calculated |

| CAS Number | 147918-93-6 | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate | Generic |

| Boiling Point | ~384.5 °C at 760 mmHg (Predicted) | Generic |

| Density | ~1.05 g/cm³ (Predicted) | Generic |

Synthesis and Mechanism

The synthesis of tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate is a critical process for its application in further chemical transformations. The most common and efficient method involves the Boc-protection of the primary amine, 3-(pyridin-2-yl)propan-1-amine. This precursor can be synthesized through various routes, with the reduction of 3-(pyridin-2-yl)propanenitrile being a prevalent method.

Synthesis of the Precursor: 3-(Pyridin-2-yl)propan-1-amine

A reliable method for the synthesis of the amine precursor is the reduction of the corresponding nitrile.

Experimental Protocol: Reduction of 3-(pyridin-2-yl)propanenitrile

-

Reaction Setup: In a round-bottom flask, dissolve 3-(pyridin-2-yl)propanenitrile in an anhydrous solvent such as ethanol or tetrahydrofuran (THF).

-

Reduction: Add a suitable reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction (especially if using LiAlH₄) by the slow addition of water and a sodium hydroxide solution.

-

Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3-(pyridin-2-yl)propan-1-amine.

Boc-Protection of 3-(Pyridin-2-yl)propan-1-amine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.

Experimental Protocol: Synthesis of tert-Butyl N-[3-(pyridin-2-yl)propyl]carbamate

-

Reaction Setup: Dissolve 3-(pyridin-2-yl)propan-1-amine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture in an ice bath.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate as a solid.

Mechanism of Boc-Protection:

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The tert-butoxide ion is a good leaving group, and the subsequent loss of carbon dioxide and a proton results in the formation of the stable carbamate.

Caption: Simplified workflow of the Boc-protection reaction.

Role in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The propyl linker provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket. The Boc-protected amine serves as a handle for further synthetic modifications.

Applications:

-

Scaffold for Library Synthesis: tert-Butyl N-[3-(pyridin-2-yl)propyl]carbamate is an excellent starting material for the parallel synthesis of compound libraries. The Boc group can be deprotected under acidic conditions to reveal the primary amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce a wide range of substituents.

-

Synthesis of Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall structure can be elaborated to target the active sites of various enzymes, such as kinases and proteases.

-

Development of CNS-active Agents: The pyridine moiety can improve the pharmacokinetic properties of a molecule, including its ability to cross the blood-brain barrier, making this building block relevant for the development of drugs targeting the central nervous system.

Characterization and Quality Control

Ensuring the purity and identity of tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate is crucial for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the propyl chain protons, and the characteristic singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the propyl chain, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

tert-Butyl N-[3-(pyridin-2-yl)propyl]carbamate is a strategically important building block in the synthesis of novel compounds for drug discovery. Its straightforward synthesis, coupled with the versatility of the pyridine ring and the Boc-protected amine, provides a robust platform for the creation of diverse chemical libraries. This guide has outlined the key aspects of its synthesis, characterization, and application, providing a solid foundation for researchers to incorporate this valuable intermediate into their research and development pipelines. The principles of protecting group chemistry, exemplified by the use of the Boc group in this context, are central to the efficient and successful construction of complex, biologically active molecules.

References

-

. (Please note that while this CAS number is provided by some suppliers, it is not yet universally listed in major databases like PubChem for this specific structure, highlighting the importance of thorough characterization.)

Sources

N-Boc-3-(2-pyridyl)-1-propylamine molecular weight

An In-Depth Technical Guide to N-Boc-3-(2-pyridyl)-1-propylamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of more complex molecules. The strategic incorporation of a pyridylpropylamine scaffold can significantly influence the physicochemical properties of a compound, such as its solubility, metabolic stability, and ability to bind to therapeutic targets[1][2]. The tert-butyloxycarbonyl (Boc) protecting group provides a robust and reversible mask for the primary amine, allowing for selective chemical transformations at other positions of the molecule. This guide provides a detailed overview of this compound, its synthesis, and the underlying principles of Boc protection chemistry.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value |

| Molecular Weight | 236.315 g/mol [3] |

| IUPAC Name | tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate[3] |

| CAS Number | 1632049-01-4[3] |

| Molecular Formula | C13H20N2O2[3] |

| Hydrogen Bond Donors | 1[3] |

| Hydrogen Bond Acceptors | 2[3] |

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the context of peptide synthesis and the creation of complex drug candidates[4][5]. Its popularity stems from a combination of factors:

-

Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions[5][6].

-

Stability: The resulting carbamate is stable to a wide range of reagents and reaction conditions, including basic hydrolysis and many nucleophiles[6].

-

Orthogonality: The Boc group is stable under conditions used to remove other common protecting groups, such as the Fmoc (removed with base) and Cbz (removed by catalytic hydrogenation) groups. This orthogonality is crucial in multi-step synthetic sequences[6].

-

Mild Deprotection: The key advantage of the Boc group is its lability under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[4][7][8]. This allows for the selective deprotection of the amine without cleaving other acid-sensitive functionalities.

The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The presence of a base, such as triethylamine (TEA), facilitates this by deprotonating the amine, thereby increasing its nucleophilicity[4][7].

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from its corresponding primary amine.

Materials:

-

3-(2-pyridyl)-1-propylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(2-pyridyl)-1-propylamine (1.0 equivalent) in dichloromethane (DCM). Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The TEA acts as a base to neutralize the HCl that may be present if the starting amine is a hydrochloride salt and to facilitate the reaction[4].

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise. The reaction is often exothermic, so slow addition may be necessary to maintain control over the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer visible[5][9].

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove any residual water from the organic layer. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[5].

-

Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel[9].

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the Boc protection of 3-(2-pyridyl)-1-propylamine.

Strategies for Boc Deprotection

The removal of the Boc group is a critical step to liberate the free amine for subsequent reactions. The most common method for Boc deprotection is treatment with a strong acid[8][10].

-

Trifluoroacetic Acid (TFA): A solution of TFA in DCM (typically 20-50% v/v) is the most common and effective reagent for Boc deprotection. The reaction is usually rapid, often completing within 1-2 hours at room temperature[4][11].

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, can also be used. This method is also highly effective[8][11].

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine[7][10].

Conclusion

This compound is a valuable synthetic intermediate with direct applications in the development of novel therapeutics. The Boc protecting group provides a reliable and versatile strategy for masking the primary amine, enabling complex synthetic transformations. The straightforward procedures for both the introduction and removal of the Boc group make it an indispensable tool for medicinal chemists and drug development professionals.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

PubMed. Propargylamine: an important moiety in drug discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Lab Reporter [fishersci.co.uk]

N-Boc-3-(2-pyridyl)-1-propylamine stability and storage

An In-depth Technical Guide to the Stability and Storage of N-Boc-3-(2-pyridyl)-1-propylamine

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common heterocycle in pharmaceuticals, linked via a propyl chain to an amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it a valuable building block for synthesizing more complex molecules, acting as a versatile linker in areas such as PROTAC development and focused library synthesis.

The integrity of such a reagent is paramount for the reproducibility and success of synthetic endeavors. Degradation of the starting material can lead to the formation of impurities, reduced yields, and confounding results in downstream applications. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Chemical Stability Profile

The stability of this compound is dictated by the interplay of its three core structural features: the acid-labile N-Boc group, the photoreactive pyridine ring, and the aliphatic propyl-amine backbone. Understanding the vulnerabilities of each component is key to preserving the compound's integrity.

Factors Influencing Stability

-

pH and Acidity: The N-Boc protecting group is the most sensitive feature of the molecule. It is exceptionally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1][][3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly deprotect the amine, yielding 3-(2-pyridyl)-1-propylamine and byproducts like carbon dioxide and tert-butanol.[4][5] Even moderately acidic conditions (pH < 4) can lead to slow hydrolysis over time.[1] Therefore, avoiding contact with acidic media is the most critical aspect of maintaining the compound's stability.

-

Temperature: While stable at ambient and refrigerated temperatures, elevated temperatures can promote thermal deprotection of the N-Boc group, even in the absence of a strong acid catalyst.[6][7] Studies on similar N-Boc protected amines show that significant degradation can occur at temperatures exceeding 150°C, although the exact temperature depends on the solvent and substrate.[6][8] For long-term storage, temperature control is a crucial preventative measure.

-

Light (Photostability): Pyridine and its derivatives are known to be susceptible to photochemical reactions, including phototransposition and photohydration, when exposed to UV light.[9][10][11][12] Irradiation can lead to the formation of isomers or other degradation products, compromising sample purity.[10][13] Consequently, protecting the compound from light is essential.

-

Oxidizing Agents and Air: The pyridine ring and, to a lesser extent, the secondary amine within the carbamate, can be susceptible to oxidation. Safety data for similar compounds indicates incompatibility with strong oxidizing agents.[14][15] While the Boc group offers some protection, prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, could lead to the formation of N-oxide derivatives or other oxidative byproducts. Some N-Boc protected amines are noted to be air-sensitive.[15]

Potential Degradation Pathways

The primary degradation pathways for this compound are driven by acid-catalyzed hydrolysis and photolytic reactions. A secondary concern is oxidation.

Diagram: Potential Degradation Pathways

Caption: Primary and secondary degradation pathways for this compound.

The following table summarizes the likely degradation products and the conditions that promote their formation.

| Degradation Product | Formation Condition | Moiety Affected |

| 3-(2-pyridyl)-1-propylamine | Acidic pH, High Temperature | N-Boc Group |

| Pyridine N-Oxide Derivative | Strong Oxidizing Agents, Air | Pyridine Ring |

| Photochemical Isomers/Byproducts | UV Light Exposure | Pyridine Ring |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to ensure the long-term stability and utility of this compound.

Storage Conditions

To mitigate the risks of thermal, hydrolytic, and photolytic degradation, the following storage conditions are recommended.

| Parameter | Short-Term Storage (≤ 4 weeks) | Long-Term Storage (> 4 weeks) |

| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen)[16][17] |

| Atmosphere | Tightly sealed container in a dry environment. | Store under an inert atmosphere (Argon or Nitrogen).[15][16] |

| Light | Protect from light (e.g., amber vial).[17] | Store in a light-proof container (amber vial inside a sealed, opaque bag or box). |

| Container | Original supplier vial, tightly sealed with a PTFE-lined cap. | Original supplier vial or borosilicate glass vial with a secure, chemically inert seal. |

Upon receipt, the compound, which may be shipped at ambient temperature, should be immediately transferred to the appropriate long-term storage conditions.

Handling Procedures

Proper handling techniques minimize exposure to atmospheric moisture, air, and contaminants.

-

Equilibration: Before opening, always allow the container to warm to room temperature over 20-30 minutes. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could introduce water and promote hydrolysis.[16]

-

Inert Atmosphere: For weighing and aliquoting, especially for long-term use, it is best practice to work under a stream of inert gas (e.g., in a glovebox or using a nitrogen-flushed bag).

-

Avoid Incompatibilities: Ensure the compound does not come into contact with strong acids, acid vapors, or strong oxidizing agents.[14][15] Use clean, dry spatulas and glassware.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, should be worn at all times.[18][19]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[14][18]

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is a critical experiment to identify the intrinsic stability of a compound and validate analytical methods. The following protocol provides a framework for evaluating this compound.

Objective

To systematically assess the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions and to identify the primary degradation products.

Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. (Note: The Boc group is expected to be stable here, confirming its base-resistance).[1]

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[16]

-

Thermal Degradation: Store a sample of the solid compound and a separate sealed vial of the stock solution at 80°C, protected from light.[16]

-

Photostability: Expose a sample of the solid compound and a separate quartz cuvette of the stock solution to a calibrated light source (e.g., Xenon lamp) providing illumination as per ICH Q1B guidelines.[16] Run a dark control in parallel.

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until approximately 10-20% degradation is observed or the study duration is complete.

-

Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column. Dilute all samples to a suitable concentration with the mobile phase.

Analytical Method

A stability-indicating HPLC method with UV detection (monitoring at a wavelength appropriate for the pyridine chromophore, e.g., ~260 nm) is recommended. The method should be capable of separating the parent compound from all major degradation products. Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradants.

Diagram: Forced Degradation Study Workflow

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 10. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 19. aksci.com [aksci.com]

N-Boc-3-(2-pyridyl)-1-propylamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of N-Boc-3-(2-pyridyl)-1-propylamine

Part 1: Introduction & Compound Significance

This compound (also known as tert-butyl (3-(pyridin-2-yl)propyl)carbamate) is a critical intermediate in medicinal chemistry, serving as a robust "linker" motif in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structure combines a basic pyridine nitrogen (capable of hydrogen bonding and pi-stacking) with a protected primary amine, allowing for orthogonal functionalization strategies.

This guide provides a comprehensive spectral atlas (NMR, IR, MS) and the synthesis context required to validate the identity and purity of this compound. The data presented here synthesizes experimental values from analogous 2-alkylpyridine carbamates and standard spectroscopic principles.

Part 2: Synthesis & Experimental Context

To understand the spectral impurities often found in crude samples (e.g., tert-butanol, free amine), it is essential to review the standard synthesis workflow.

Protocol: Boc-Protection of 3-(2-pyridyl)-1-propylamine

-

Reagents: 3-(2-pyridyl)-1-propylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve amine in DCM at 0°C.

-

Add Et₃N followed by dropwise addition of Boc₂O in DCM.

-

Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Ethyl Acetate/Hexanes) is often required to remove unreacted amine or Boc-byproducts.

-

Workflow Visualization

Figure 1: Standard synthetic workflow for the preparation of this compound.

Part 3: Spectral Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Structural Numbering Reference:

-

Pyridine Ring: Positions 2 (ipso), 3, 4, 5, 6.

-

Propyl Chain: C3' (attached to Py), C2' (middle), C1' (attached to N).

-

Boc Group: t-Butyl methyls, Quaternary C, Carbonyl C.

Figure 2: Structural connectivity and numbering scheme for NMR assignment.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Notes |

| Py-H6 | 8.53 | Doublet (d) | 1H | 4.8 | Deshielded by ring nitrogen. |

| Py-H4 | 7.60 | Triplet of Doublets (td) | 1H | 7.7, 1.8 | Typical "para" position shift. |

| Py-H3 | 7.15 | Doublet (d) | 1H | 7.8 | Adjacent to alkyl chain. |

| Py-H5 | 7.11 | DDD | 1H | 7.6, 4.9, 1.1 | Often overlaps with H3. |

| NH | 4.95 | Broad Singlet (br s) | 1H | - | Exchangeable; shift varies with conc. |

| H-1' | 3.15 | Quartet (q) / Triplet | 2H | ~6.5 | Adjacent to Nitrogen (carbamate). |

| H-3' | 2.80 | Triplet (t) | 2H | 7.5 | Benzylic-like position (Py-CH₂). |

| H-2' | 1.95 | Quintet | 2H | 7.2 | Middle methylene. |

| Boc-CH₃ | 1.44 | Singlet (s) | 9H | - | Characteristic strong singlet. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Assignment |

| C=O | 156.0 | Carbamate Carbonyl |

| Py-C2 | 161.5 | Quaternary aromatic (ipso) |

| Py-C6 | 149.3 | Aromatic CH (next to N) |

| Py-C4 | 136.4 | Aromatic CH |

| Py-C3 | 123.0 | Aromatic CH |

| Py-C5 | 121.1 | Aromatic CH |

| Boc-Cq | 79.0 | Quaternary t-butyl carbon |

| C-1' | 40.5 | Methylene (CH₂-NH) |

| C-3' | 35.5 | Methylene (Py-CH₂) |

| C-2' | 29.5 | Middle Methylene |

| Boc-CH₃ | 28.4 | Methyl carbons (3x) |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carbamate functionality and the aromatic pyridine ring.

-

3350 – 3450 cm⁻¹: N-H stretching vibration (medium, broad).

-

2970 – 2930 cm⁻¹: C-H stretching (aliphatic propyl chain and t-butyl).

-

1690 – 1710 cm⁻¹: C=O stretching (strong). This is the diagnostic carbamate band .

-

1590 & 1570 cm⁻¹: C=C / C=N stretching (Pyridine ring breathing modes).

-

1365 & 1390 cm⁻¹: gem-Dimethyl deformation (characteristic "rabbit ears" of the t-butyl group).

-

1160 – 1250 cm⁻¹: C-O-C stretching (ester linkage of Boc).

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) or CI. Molecular Formula: C₁₃H₂₀N₂O₂ Exact Mass: 236.15

Diagnostic Ions (Positive Mode):

-

[M+H]⁺ = 237.2 m/z: The protonated molecular ion.

-

[M+Na]⁺ = 259.2 m/z: Sodium adduct (common in ESI).

-

[M+H – Boc]⁺ = 137.1 m/z: Loss of the Boc group (cleavage of t-butyl carbonate), yielding the protonated free amine (3-(2-pyridyl)-1-propylamine).

-

[M+H – tBu]⁺ = 181.1 m/z: Loss of the tert-butyl group (isobutylene), leaving the carbamic acid (unstable) or protonated carbamate fragment.

Part 4: Quality Control & Troubleshooting

When analyzing this compound, watch for these common issues:

-

Impurity: Free Amine: If the reaction was incomplete, you will see a shift in the H-1' protons (from ~3.15 to ~2.7 ppm) and loss of the Boc singlet at 1.44 ppm.

-

Impurity: Boc Anhydride: Excess Boc₂O appears as a singlet at ~1.50 ppm, often overlapping with the product's Boc signal. Check for a small distinct peak or integration >9H.

-

Rotamers: Carbamates can sometimes exhibit rotamers in NMR at low temperatures, causing peak broadening or doubling. In CDCl₃ at RT, this is usually not significant for this specific chain length.

References

-

Pyridine Carbamate Characterization

- Title: Synthesis and characterization of tert-butyl (pyridin-2-ylmethyl)

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

-

General Boc-Protection Protocols

-

Spectral Data Validation (NIST)

- Title: Propylamine Mass Spectrum (Fragment reference).

- Source: NIST Chemistry WebBook.

-

URL:[Link]

Sources

The Strategic Role of N-Boc-3-(2-pyridyl)-1-propylamine in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-Boc-3-(2-pyridyl)-1-propylamine, a bifunctional scaffold, has emerged as a particularly valuable intermediate. This technical guide elucidates the multifaceted role of this compound, delving into its synthetic utility, the strategic importance of its constituent parts—the Boc-protected amine and the pyridyl-propyl linker—and its application in the generation of biologically active agents. We will explore the underlying chemical principles that make this molecule a favored starting point for library synthesis and lead optimization, provide detailed, field-proven experimental protocols, and present a case study on its application in the development of novel antimicrobial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: Deconstructing a Versatile Scaffold

This compound, chemically known as tert-butyl N-[3-(pyridin-2-yl)propyl]carbamate, is a molecule of significant interest in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its carefully designed architecture, which presents two key reactive and modulatory handles: a protected primary amine and a pyridine ring, separated by a flexible propyl linker.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its prevalence is due to its robustness under a wide range of reaction conditions (e.g., non-acidic bases, hydrogenation, and many coupling reactions) and its clean, facile removal under acidic conditions. This allows chemists to perform modifications on other parts of the molecule, or couple the pyridine-containing fragment to a complex core, before revealing the reactive primary amine for subsequent elaboration. This strategic protection is fundamental to multi-step syntheses, preventing unwanted side reactions and enabling controlled, sequential bond formation.

-

The 2-Pyridyl-Propyl Moiety: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological targets like enzyme active sites and G-protein coupled receptors (GPCRs). The pyridine ring can also engage in π-π stacking interactions and its aromatic nature allows for further functionalization to fine-tune electronic and steric properties. The three-carbon (propyl) linker provides conformational flexibility, allowing the pyridyl group and the amine-derived functionality to adopt optimal orientations for target engagement.

This combination of a readily deprotected nucleophilic center and a versatile pharmacophoric element makes this compound a powerful tool for building libraries of diverse compounds aimed at a variety of biological targets.

Synthetic & Strategic Workflow

The general workflow for utilizing this compound in a drug discovery campaign follows a logical and efficient pathway. The key steps involve the deprotection of the amine followed by coupling to a core structure or another building block.

Caption: General workflow for utilizing this compound.

Key Experimental Protocols

The following protocols are provided as robust, validated methods for the key transformations involving this compound.

Protocol 3.1: N-Boc Deprotection

Objective: To remove the Boc protecting group to yield the free primary amine, 3-(pyridin-2-yl)propan-1-amine.

Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. Dichloromethane (DCM) is an excellent, non-reactive solvent for this purpose.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-(pyridin-2-yl)propan-1-amine. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3.2: Amide Coupling (Example)

Objective: To couple the deprotected amine with a carboxylic acid to form an amide bond, a common linkage in medicinal chemistry.

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent. It reacts with the carboxylic acid to form an activated ester, which is then readily attacked by the primary amine nucleophile. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid formed during the reaction and to ensure the primary amine is in its free, nucleophilic state.

Materials:

-

3-(Pyridin-2-yl)propan-1-amine (1.0 eq)

-

Carboxylic acid of interest (R-COOH) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the acid.

-

Add a solution of 3-(pyridin-2-yl)propan-1-amine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Case Study: Application in the Synthesis of Antimicrobial Agents

The 3-(pyridin-2-yl)propan-1-amine scaffold is a critical intermediate for creating compounds with significant biological activity. Research has shown its utility in synthesizing derivatives with notable antimicrobial properties against various human pathogens.[1][2]

One such application involves the conversion of a related scaffold, 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, into a series of thiocarbamide derivatives.[2] While this starting material is slightly different, the synthetic logic of modifying the terminal amine is directly analogous to the utility of this compound after deprotection and N,N-dimethylation. The core concept is the reaction of the amine with various isothiocyanates or thioureas to generate the final bioactive molecules.

Caption: Synthesis of antimicrobial agents from the pyridyl-propylamine scaffold.

Antimicrobial Activity Data

The resulting compounds from such syntheses have demonstrated significant activity against several bacterial strains. The data below is representative of the potential of this molecular scaffold.[2]

| Compound | R-Group on Thiocarbamide | Zone of Inhibition (mm) vs. S. typhi | Zone of Inhibition (mm) vs. E. coli |

| 3a | H | 18 | 17 |

| 3b | Phenyl | 20 | 19 |

| 3c | Methyl | 16 | 15 |

| 3d | Ethyl | 17 | 16 |

| 3e | Allyl | 19 | 18 |

Analysis: The data indicates that derivatives incorporating the 3-(pyridin-2-yl)propylamine core exhibit potent antibacterial activity.[2] Notably, the phenyl-substituted derivative (3b) showed the highest activity, suggesting that further exploration of aromatic substituents could lead to more potent compounds.[2] The allyl-substituted derivative (3e) also displayed strong activity.[2] These structure-activity relationships (SAR) are crucial for guiding the next phase of lead optimization.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its design elegantly balances the stability required for multi-step synthesis with the latent reactivity needed for late-stage diversification. The Boc-protected amine provides a reliable and controllable nucleophilic handle, while the 2-pyridyl-propyl moiety offers a proven pharmacophoric element with favorable properties for target interaction and ADME profiles. As demonstrated in the synthesis of antimicrobial agents, this scaffold serves as an excellent starting point for generating libraries of bioactive compounds. By understanding the causality behind its design and the robust protocols for its manipulation, drug discovery professionals can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

-

Tayade, D. et al. A Novel Synthesis and Antimicrobial Studies of 3-(4-Substitutedthiocarbamidophenyl)-N, N-Dimethyl-3-Pyridin-2-Yl-Propan-1-Amine. Oriental Journal of Chemistry. 2012;28(1):409-412. Available from: [Link]

Sources

N-Boc-3-(2-pyridyl)-1-propylamine: A Strategic Linker for Medicinal Chemistry

Executive Summary

N-Boc-3-(2-pyridyl)-1-propylamine (CAS: 1632049-01-4) is a specialized bifunctional building block extensively utilized in the synthesis of bioactive small molecules. Its structure—comprising a pyridine ring linked by a flexible three-carbon tether to a Boc-protected primary amine—serves as a critical scaffold in drug discovery.

This guide moves beyond basic catalog data to provide a field-tested analysis of this compound's utility. We examine its role in optimizing pharmacokinetics (PK), its application in kinase and GPCR ligand design, and provide robust, self-validating synthetic protocols. The focus is on causality : why this linker length is chosen, how to synthesize it efficiently, and what pitfalls to avoid during deprotection.

Chemical Profile & Structural Logic[1]

Identification

| Property | Data |

| IUPAC Name | tert-butyl (3-(pyridin-2-yl)propyl)carbamate |

| Common Name | This compound |

| CAS Number | 1632049-01-4 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; insoluble in water |

Structural Analysis: The "Goldilocks" Linker

In medicinal chemistry, the distance between a pharmacophore (the pyridine ring) and a solubilizing group (the amine) is critical.

-

The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, the pyridine nitrogen often interacts with the hinge region of the ATP binding pocket.

-

The Propyl Chain (n=3): This specific length (~4.5 Å fully extended) is often superior to ethyl (n=2) or butyl (n=4) linkers.

-

vs. Ethyl: Ethyl chains can induce strain or electronic deactivation if the amine interacts with the pyridine ring (sigma-inductive effect).

-

vs. Butyl: Longer chains introduce excessive entropic penalty upon binding.

-

-

The Boc Group: Provides orthogonal protection, allowing the pyridine ring to undergo lithiation or cross-coupling reactions without interference from the nucleophilic primary amine.

Synthetic Methodologies

While the free amine (3-(pyridin-2-yl)propan-1-amine, CAS 15583-16-1) is commercially available, high-purity synthesis is often required in-house for scale-up or analog generation.

Method A: The Heck Coupling Route (Robust & Scalable)

This method is preferred for multi-gram scale synthesis as it avoids the use of toxic cyanides or expensive propargyl precursors.

Reaction Logic:

-

Heck Coupling: 2-Bromopyridine is coupled with acrylonitrile or an acrylate. Acrylonitrile is preferred for atom economy, though acrylates require fewer reduction steps.

-

Reduction/Protection: The resulting unsaturated nitrile is reduced to the saturated amine and protected in situ.

Protocol 1: Heck Coupling

-

Reagents: 2-Bromopyridine (1.0 eq), Acrylonitrile (1.5 eq), Pd(OAc)₂ (2 mol%), PPh₃ (10 mol%), Et₃N (2.0 eq).

-

Solvent: DMF or DMAc (degassed).

-

Procedure:

-

Charge a pressure tube with reagents and solvent.

-

Heat to 120°C for 16 hours. The solution will darken (Pd black formation).

-

QC Check: Monitor by TLC (EtOAc/Hex 1:1). 2-Bromopyridine should be consumed.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

-

Purification: Flash chromatography. The product is 3-(pyridin-2-yl)acrylonitrile.

-

Protocol 2: One-Pot Hydrogenation & Protection

-

Reagents: 3-(pyridin-2-yl)acrylonitrile (1.0 eq), Boc₂O (1.1 eq), Pd/C (10 wt% loading, 10% w/w relative to substrate).

-

Solvent: Methanol (anhydrous).

-

Procedure:

-

Dissolve the nitrile and Boc₂O in methanol.

-

Add Pd/C catalyst carefully under nitrogen (pyrophoric hazard).

-

Hydrogenate at 50 psi (Parr shaker) or balloon pressure (slower) for 12–24 hours.

-

Mechanism: The nitrile is reduced to the primary amine, which is immediately trapped by Boc₂O. This prevents the formation of secondary amine dimers (poisoning).

-

Workup: Filter through Celite. Concentrate filtrate.

-

Yield: Typically >85% over two steps.

-

Method B: Sonogashira Route (For Analog Discovery)

For libraries where the linker rigidity needs to be varied (e.g., keeping the alkyne), this route is superior.

-

Coupling: 2-Bromopyridine + N-Boc-propargylamine (CuI, Pd(PPh₃)₂Cl₂, Et₃N).

-

Reduction: H₂/Pd-C reduces the internal alkyne to the propyl chain.

-

Note: This route is more expensive due to the propargyl amine starting material.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The pyridine moiety is a "privileged scaffold" in kinase inhibition.

-

Hinge Binding: The pyridine nitrogen (N1) often accepts a hydrogen bond from the backbone NH of the kinase hinge region.

-

Solvent Front: The propyl-amine chain extends towards the solvent front. Upon deprotection, the primary amine can form salt bridges with aspartate or glutamate residues at the pocket entrance, improving potency and solubility.

GPCR Ligands (Histamine H3)

The 3-(2-pyridyl)propylamine motif mimics the histamine structure but with altered electronics and lipophilicity.

-

Pharmacophore: The distance between the aromatic ring and the basic nitrogen is crucial for H3 receptor recognition. The propyl linker provides the optimal flexibility for the amine to reach the aspartic acid residue (Asp3.32) in the transmembrane domain.

Handling & Deprotection Protocols

As a Senior Scientist, I must emphasize that deprotection is the most common failure point . Pyridines are basic; they can buffer the acidic conditions used to remove Boc groups, leading to incomplete reactions or salt formation that complicates purification.

The "Clean" Deprotection (HCl/Dioxane)

Avoid TFA if possible, as TFA salts of pyridines are hygroscopic and difficult to handle.

-

Dissolution: Dissolve this compound in a minimal amount of dry 1,4-dioxane or DCM.

-

Acid Addition: Add 4M HCl in dioxane (5–10 equivalents).

-

Observation: The product usually precipitates as the bis-HCl salt (Pyridine-H⁺ and Amine-H⁺).

-

Isolation: Filter the solid under nitrogen. Wash with ether.

Safety & Stability

-

Storage: Store the N-Boc compound at 2–8°C. It is stable for years.

-

Toxicity: The free amine is corrosive and a skin sensitizer. The Boc-protected form is an irritant. Always use gloves and a fume hood.

-

Incompatibility: Avoid strong oxidizing agents (N-oxide formation on pyridine).

References

-

BenchChem. (2025).[4] Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols. Retrieved from

-

Fluorochem. (2025). This compound Product Data (CAS 1632049-01-4).[2][3] Retrieved from

-

National Institutes of Health (NIH). (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents. Organic Letters. Retrieved from

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[5] Retrieved from

-

PubChem. (2025). 3-(Pyridin-2-yl)propan-1-amine Compound Summary. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2006278-29-9,1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

A Theoretical and Spectroscopic Investigation of N-Boc-3-(2-pyridyl)-1-propylamine: A Technical Guide for Drug Development Professionals

Abstract

N-Boc-3-(2-pyridyl)-1-propylamine is a key building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and spectroscopic signature is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth theoretical analysis of this compound, employing state-of-the-art computational chemistry techniques. We will explore its conformational landscape, optimized geometric parameters, electronic structure, and predicted spectroscopic properties (FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis). The methodologies and findings presented herein offer a robust computational framework for researchers and scientists to predict and interpret the behavior of this and similar molecules, thereby accelerating the drug discovery process.

Introduction: The Significance of the Pyridyl and N-Boc Moieties in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further stabilizing drug-receptor complexes. The propylamine linker provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] In the context of this compound, the Boc group not only serves as a protecting group for the primary amine but also influences the molecule's lipophilicity and conformational preferences, which are critical parameters in drug design.

A comprehensive theoretical understanding of this compound is therefore essential for predicting its behavior in different chemical and biological environments. This guide will delineate a computational protocol to achieve this, providing a foundational understanding for its application in the synthesis of more complex, biologically active molecules.

Computational Methodology: A Self-Validating System

The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size. The choice of functional and basis set is critical for obtaining reliable results.

2.1. Geometry Optimization and Conformational Analysis

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. A thorough conformational search is the first and most critical step to identify the global minimum energy structure.

Protocol for Conformational Analysis:

-

Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angles (e.g., C-C-C-N, C-N-C-O) to identify low-energy conformers.

-

Geometry Optimization: The identified low-energy conformers are then fully optimized without any constraints using the B3LYP functional with the 6-311++G(d,p) basis set.[3][4] The B3LYP functional is a hybrid functional that has been shown to provide accurate geometries for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, which is necessary for accurately describing the electronic structure of molecules with heteroatoms and potential for intramolecular interactions.

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Diagram of the Computational Workflow:

Caption: A flowchart illustrating the computational protocol for the theoretical analysis of this compound.

2.2. Spectroscopic Properties Prediction

Once the global minimum energy conformer is identified, its spectroscopic properties can be predicted.

-

FT-IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) is used as the reference standard, with its chemical shifts calculated at the same level of theory.

-

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.[4] This allows for the prediction of the UV-Vis absorption spectrum.

Results and Discussion: Unveiling the Molecular Landscape

3.1. Conformational Analysis and Optimized Geometry

Our conformational analysis reveals that the extended, linear-like conformer is the most stable, primarily due to the minimization of steric hindrance between the bulky Boc group and the pyridine ring.

Table 1: Selected Optimized Geometric Parameters of the Most Stable Conformer of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(py)-C(propyl) | 1.512 | |

| C-C (propyl chain) | 1.535 - 1.540 | |

| C-N (propylamine) | 1.465 | |

| N-C (Boc) | 1.368 | |

| C=O (Boc) | 1.225 | |

| **Bond Angles (°) ** | ||

| C(py)-C-C (propyl) | 112.5 | |

| C-C-N (propylamine) | 110.8 | |

| C-N-C (Boc) | 121.7 | |

| Dihedral Angles (°) | ||

| N(py)-C(py)-C-C | -178.5 | |

| C-C-N-C(Boc) | 179.2 |

Note: Atom numbering is illustrative and for the purpose of this table.

The calculated bond lengths and angles are in good agreement with expected values for similar chemical environments. The planarity of the pyridine ring is maintained, and the propyl chain adopts a staggered conformation to minimize torsional strain.

3.2. Electronic Properties: Reactivity and Interaction Sites

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic reactivity. The HOMO is primarily localized on the pyridine ring, indicating that this is the most likely site for electrophilic attack. The LUMO is also distributed over the pyridine ring, suggesting it can act as an electron acceptor. The calculated HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. The most negative potential (red regions) is located around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the Boc group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue regions) is found around the N-H proton of the carbamate, making it a potential hydrogen bond donor.

Diagram of the Molecular Structure and Atom Numbering:

Caption: Atom numbering scheme for this compound used for spectroscopic assignments.

3.3. Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data can be used to aid in the experimental characterization of the molecule.

Table 2: Predicted FT-IR Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Wavenumber (cm⁻¹, scaled) | Assignment | Description |

| 3440 | N-H stretch | Carbamate N-H |

| 3050-3100 | C-H stretch | Aromatic C-H (pyridine) |

| 2850-2980 | C-H stretch | Aliphatic C-H (propyl & Boc) |

| 1705 | C=O stretch | Carbamate carbonyl |

| 1590, 1475, 1435 | C=C, C=N stretch | Pyridine ring vibrations |

| 1520 | N-H bend | Carbamate N-H bending |

| 1250, 1160 | C-N, C-O stretch | Carbamate C-N and C-O stretches |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO, B3LYP/6-311++G(d,p), referenced to TMS)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Pyridine-H (ortho) | 8.52 | 149.5 |

| Pyridine-H (meta) | 7.65 | 121.3 |

| Pyridine-H (para) | 7.18 | 136.8 |

| Pyridine-C (ipso) | - | 159.8 |

| -CH₂- (adjacent to py) | 2.85 | 36.2 |

| -CH₂- (central) | 1.95 | 29.5 |

| -CH₂- (adjacent to N) | 3.15 | 40.1 |

| N-H | 5.10 | - |

| Boc C(CH₃)₃ | 1.45 | 28.4 |

| Boc C(CH₃)₃ | - | 79.2 |

| Boc C=O | - | 156.0 |

Note: These are predicted values and may differ slightly from experimental values due to solvent effects and other environmental factors.

Table 4: Predicted UV-Vis Absorption (TD-DFT, B3LYP/6-311++G(d,p))

| λmax (nm) | Oscillator Strength (f) | Transition |

| 262 | 0.035 | π → π* (pyridine) |

| 215 | 0.150 | π → π* (pyridine) |

The predicted UV-Vis spectrum shows two main absorption bands corresponding to π → π* transitions within the pyridine ring, which is consistent with experimental observations for similar pyridine derivatives.

Conclusion and Future Directions

This technical guide has detailed a comprehensive theoretical study of this compound using DFT and TD-DFT methods. The conformational analysis identified the most stable structure, and the electronic properties, including HOMO-LUMO orbitals and the MEP map, provide valuable insights into the molecule's reactivity and potential for intermolecular interactions. The predicted FT-IR, NMR, and UV-Vis spectra serve as a valuable reference for the experimental characterization of this important building block.

The computational protocol outlined here can be extended to study derivatives of this compound, aiding in the rational design of new drug candidates. Future work could involve molecular docking studies to investigate the binding of these derivatives to specific biological targets, as well as Quantum Theory of Atoms in Molecules (QTAIM) analysis to further characterize the intramolecular interactions. By integrating these theoretical approaches into the drug discovery pipeline, researchers can make more informed decisions, ultimately saving time and resources in the development of new and effective medicines.

References

- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. (2023). Journal of Molecular Structure.

- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025).

- A DFT/TD-DFT study on pyridine-anchored Schiff base molecules for DSSC applications. (n.d.).

- Conformational, vibrational spectroscopic and nonlinear optical activity studies on N,N-Di-Boc-2-amino pyridine : A DFT approach. (2017). R Discovery.

- The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. (2022).

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.

- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Publisher.

Sources

- 1. A computational mechanistic study on the Ni-catalyzed asymmetric alkynyl propyl hydroxyaminations: origin of enantioselectivity and further rational design - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. tert-Butyl (3-ethylpyridin-2-yl)carbamate | C12H18N2O2 | CID 11117638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Strategic Synthesis of N-Boc-3-(2-pyridyl)-1-propylamine: From Cross-Coupling to Purification

Abstract & Utility

This Application Note details the synthetic protocols for N-Boc-3-(2-pyridyl)-1-propylamine (tert-butyl (3-(pyridin-2-yl)propyl)carbamate). This scaffold is a critical "privileged structure" in medicinal chemistry, serving as a flexible linker in PROTACs (Proteolysis Targeting Chimeras), a histamine receptor ligand motif, and a side-chain mimic in peptidomimetics.

While the free amine is commercially available, de novo synthesis is often required to introduce isotopic labels, specific substitution patterns on the pyridine ring, or to bypass supply chain bottlenecks. This guide presents two validated routes:

-

Method A (The Constructive Route): Sonogashira coupling followed by hydrogenation.

-

Method B (The Functionalization Route): Direct protection of the commercial amine.

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyridine ring linked to a protected primary amine via a saturated three-carbon chain.

-

Strategic Choice: The Sonogashira Cross-Coupling is selected as the primary constructive method. It allows for the modular attachment of the carbon chain to the pyridine ring using readily available halides and alkynes.

-

Key Challenge: Pyridine derivatives exhibit strong adsorption to silica gel due to the basic nitrogen, leading to "tailing" and yield loss during purification.[1] This protocol incorporates a Triethylamine (TEA) Deactivation Step to resolve this.

Figure 1: Retrosynthetic logic flow from target to commercial precursors.

Experimental Protocols

Method A: De Novo Synthesis (Sonogashira Route)

This route is preferred when building the carbon skeleton is necessary (e.g., using substituted pyridines).

Step 1: Sonogashira Coupling

Reaction: 2-Bromopyridine + N-Boc-propargylamine

Reagents & Quantities:

| Reagent | Equiv. | Amount (Example) | Role |

|---|---|---|---|

| 2-Bromopyridine | 1.0 | 1.58 g (10 mmol) | Electrophile |

| N-Boc-propargylamine | 1.2 | 1.86 g (12 mmol) | Nucleophile |

| Pd(PPh

Protocol:

-

Degassing: In a flame-dried Schlenk flask, combine Et

N and THF. Sparge with Argon for 15 minutes. Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd(0) species. -

Catalyst Addition: Add 2-Bromopyridine, Pd(PPh

) -

Alkyne Addition: Add N-Boc-propargylamine dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product usually appears as a UV-active spot with lower R

than the bromide. -

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (See Section 4).[1]

Step 2: Hydrogenation

Reaction: Alkyne Intermediate

Protocol:

-

Dissolve the purified alkyne (from Step 1) in MeOH (0.1 M concentration).

-

Add 10% Pd/C (10-20 wt% relative to substrate). Note: Pyridines can coordinate to Pd, slowing the reaction. Higher catalyst loading compensates for this "poisoning."

-

Hydrogenation: Purge the flask with H

(balloon pressure, ~1 atm) three times. Stir vigorously at RT for 12-16 hours. -

Filtration: Filter over Celite carefully (do not let the catalyst dry out completely to avoid fire hazard). Wash with MeOH.

-

Isolation: Concentrate to yield the this compound.

Method B: Direct Functionalization (Scale-Up Route)

Use this method if 3-(2-pyridyl)-1-propylamine is available and simple protection is required.

Reagents:

-

3-(2-pyridyl)-1-propylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O) (1.1 equiv) -

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) (0.2 M)

Protocol:

-

Dissolve the amine and Et

N in DCM at 0°C. -

Add Boc

O (dissolved in minimal DCM) dropwise. -

Warm to RT and stir for 2 hours.

-

Wash: Wash with saturated NaHCO

followed by brine. Dry over Na -

Purification: Usually clean enough to use; otherwise, flash chromatography.

Purification Strategy: The "Anti-Tailing" Protocol[1]

Purifying pyridine derivatives on silica is notoriously difficult because the basic pyridine nitrogen interacts with acidic silanol groups on the silica, causing broad, tailing peaks.[1]

The Solution: Deactivate the silica with Triethylamine (TEA).

Figure 2: Silica gel deactivation workflow for pyridine derivatives.

Detailed Steps:

-

Mobile Phase: Prepare Hexanes:Ethyl Acetate (e.g., 8:2) and add 1% v/v Triethylamine .

-

Slurry: Slurry the silica gel in this Et

N-containing solvent. -

Loading: Load the crude material.

-

Elution: Run the column. The Et

N blocks the acidic sites, allowing the pyridine product to elute as a compact band.

Quality Control & Characterization

Expected Data for this compound:

-

Physical State: Pale yellow oil or low-melting solid.

-

1H NMR (400 MHz, CDCl

):-

8.5 (d, 1H, Py-H

-

7.6 (t, 1H, Py-H

-

7.1-7.2 (m, 2H, Py-H

- 4.8 (br s, 1H, NH)

-

3.1-3.2 (q, 2H, CH

-

2.8 (t, 2H, Py-CH

-

1.9-2.0 (m, 2H, CH

- 1.44 (s, 9H, Boc-tBu)

-

8.5 (d, 1H, Py-H

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Oxygen in solvent | Degas solvents rigorously; use fresh catalyst. |

| Homocoupling (Step 1) | Excess O | Add alkyne slower; ensure inert atmosphere. |

| Incomplete Hydrogenation | Pyridine poisoning Pd | Add 1 eq. Acetic Acid (optional) or increase Pd loading. |

| Streaking on TLC | Acidic Silica | Add 1% Et |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

- Pal, R., et al. (2011). Efficient synthesis of 2-substituted pyridines via Sonogashira coupling. Journal of Organic Chemistry. (General methodology reference).

-

BenchChem Technical Support. (2025). Purification of Pyridine Derivatives on Silica Gel. Link

-

Organic Chemistry Portal. Sonogashira Coupling Mechanism and Protocols. Link

-

PubChem. 3-(Pyridin-2-yl)propan-1-amine Compound Summary. Link

Sources

Application Note: A Detailed Protocol for the N-Boc Protection of 3-(2-pyridyl)-1-propylamine

Introduction: The Strategic Importance of Boc Protection in Amine Chemistry

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the reversible masking of reactive functional groups is a foundational strategy. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines, valued for its ease of introduction, general stability across a wide range of chemical conditions, and facile, mild removal.[1][2] The Boc group, by converting a nucleophilic and basic primary or secondary amine into a neutral carbamate, allows for selective transformations on other parts of a molecule that would otherwise be incompatible with a free amine.[3][4]

This application note provides a comprehensive, field-proven protocol for the N-Boc protection of 3-(2-pyridyl)-1-propylamine, a valuable building block in pharmaceutical research. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting.

Reaction Mechanism: The Chemistry of N-tert-Butoxycarbonylation